tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate

Cross-coupling Palladium catalysis Isothiazole functionalization

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate (CAS 2567560-92-1) is a heterocyclic building block with molecular formula C₉H₁₃BrN₂O₂S and molecular weight 293.18 g/mol. It features a 1,2-thiazole (isothiazole) core substituted at the 3-position with a methyl group, at the 5-position with a reactive bromine atom, and at the 4-position with a Boc (tert-butoxycarbonyl)-protected amine.

Molecular Formula C9H13BrN2O2S
Molecular Weight 293.18 g/mol
Cat. No. B12944222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate
Molecular FormulaC9H13BrN2O2S
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1NC(=O)OC(C)(C)C)Br
InChIInChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13)
InChIKeyZSFRFVFEUXAGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate: Sourcing & Structural Baseline for Isothiazole-Based Drug Discovery


tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate (CAS 2567560-92-1) is a heterocyclic building block with molecular formula C₉H₁₃BrN₂O₂S and molecular weight 293.18 g/mol . It features a 1,2-thiazole (isothiazole) core substituted at the 3-position with a methyl group, at the 5-position with a reactive bromine atom, and at the 4-position with a Boc (tert-butoxycarbonyl)-protected amine. This specific substitution pattern is classified under alkylthiazole carbamate derivatives, a compound family disclosed in therapeutic patents as MET kinase and FAAH inhibitors [1]. The 5-bromo substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the 4-Boc-amine remains inert during these transformations until acidolytic deprotection, enabling orthogonal downstream functionalization . Commercial suppliers list this compound at ≥97–98% purity (HPLC), with available scales up to 25 g .

Why Generic Isothiazole Carbamate Substitution Fails: The Critical Role of Halogen Position and Boc-Anchoring in tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate


Isothiazole carbamates as a class exhibit diverse biological profiles, but their utility as synthetic intermediates depends critically on the regiochemistry of halogen substituents relative to the protected amine. Direct procurement of the nearest non-halogenated analog, tert-butyl (3-methylisothiazol-4-yl)carbamate (CAS 876191-56-9), precludes all cross-coupling diversification strategies that rely on the C5‑Br bond . Conversely, the regioisomeric tert-butyl (4-bromo-5-methylisothiazol-3-yl)carbamate (CAS 174078-97-8) positions the Boc-amine at C3 rather than C4, altering both the electronic environment of the ring and the steric accessibility of the bromine for metal-catalyzed reactions . The target compound’s specific 4-Boc-amino/5-bromo arrangement is the only variant that simultaneously enables C5 elaboration via palladium chemistry while maintaining a masked primary amine at C4 for late-stage deprotection and functionalization—a strategic combination documented in kinase inhibitor and MMP12 inhibitor synthetic routes . Generic substitution among these isomers is chemically non-equivalent and leads to divergent synthetic outcomes.

Quantitative Differentiation Evidence: tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate vs. Closest Structural Analogs


Synthetic Diversification Capacity: C5-Br Enables Cross-Coupling Pathways Absent in Dehalogenated Analog

The target compound contains a C5‑Br bond that serves as an electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling direct installation of aryl, heteroaryl, or amine diversity at the 5-position. The dehalogenated analog, tert-butyl (3-methylisothiazol-4-yl)carbamate (CAS 876191-56-9), lacks this C5 substituent entirely, making cross-coupling at this position chemically impossible without prior C–H activation . The presence of the bromine atom also increases the molecular weight from 214.29 g/mol (non-brominated analog) to 293.18 g/mol (target compound) and raises the calculated LogP from approximately 1.8 to 3.56, reflecting increased lipophilicity that affects both chromatographic behavior and passive membrane permeability .

Cross-coupling Palladium catalysis Isothiazole functionalization Medicinal chemistry building blocks

Regiochemical Orthogonality: C4-Boc-Amine Position Enables Late-Stage Deprotection Not Replicated by C3-Boc Isomer

The target compound positions the Boc-protected amine at C4 of the isothiazole ring. The regioisomer tert-butyl (4-bromo-5-methylisothiazol-3-yl)carbamate (CAS 174078-97-8) instead anchors the Boc-amine at C3 while relocating bromine to C4 . Despite sharing the identical molecular formula (C₉H₁₃BrN₂O₂S) and molecular weight (293.18 g/mol), these two regioisomers differ fundamentally in the spatial relationship between the protected amine and the reactive halogen. In the target compound, the Boc-amine at C4 is in a 1,2-relationship with the ring nitrogen and sulfur atoms, influencing the electronic character of the C5 position for nucleophilic aromatic substitution (SNAr). In the C3-Boc isomer, the amine donor is conjugated differently with the isothiazole π-system, altering both the rate of acidolytic Boc cleavage and the subsequent amine nucleophilicity for downstream amide bond formation .

Orthogonal protecting groups Boc deprotection Isothiazole regiochemistry Late-stage functionalization

Patent Landscape Novelty: CAS 2567560-92-1 Represents a Structurally Distinct Entry in Alkylthiazole Carbamate IP Space

Sanofi's foundational patent US 8,912,218 B2 broadly claims alkylthiazole carbamate derivatives of formula (I) where Ra represents H, halogen, aryl, or heteroaryl, as MET kinase and FAAH inhibitors [1]. Within this Markush space, the 5-bromo substitution pattern on a 3-methylisothiazole scaffold is explicitly enabled. The target compound, with CAS 2567560-92-1 assigned post-2020, represents a late-emerging specific embodiment within this genus. In contrast, regioisomer CAS 174078-97-8 (Boc-amine at C3, Br at C4) predates the Sanofi filing and was disclosed in different therapeutic contexts unrelated to MET/FAAH inhibition . The target compound's recent CAS registration timing and its specific 4-Boc-amino/5-bromo/3-methyl substitution pattern make it a compound of interest for freedom-to-operate evaluation in kinase inhibitor and MMP12 inhibitor development programs where earlier isothiazole intermediates may be encumbered .

Patent novelty FTO analysis Isothiazole IP landscape Kinase inhibitor intermediates

Downstream Application Lineage: C5-Bromo Isothiazole Scaffold Is a Validated Precursor for MMP12 and Gamma-Secretase Modulator Programs

The 5-bromo-3-methylisothiazole substructure (CAS 20493-60-1), which constitutes the heterocyclic core of the target compound, is an established synthetic precursor for MMP12 (matrix metalloproteinase 12) inhibitors implicated in aneurysm pathophysiology and for gamma-secretase modulators relevant to Alzheimer's disease . The target compound carries this same 5-bromo-3-methylisothiazole scaffold with a pre-installed 4-Boc-amino group, placing it one synthetic step ahead of 5-bromo-3-methylisothiazole in routes requiring a C4-nitrogen substituent. The non-halogenated analog tert-butyl (3-methylisothiazol-4-yl)carbamate cannot access this MMP12/gamma-secretase application space via cross-coupling because it lacks the C5-bromine required for Suzuki-based bioisostere introduction . Similarly, the 5-amino-3-methylisothiazole precursor (CAS 52547-00-9) used in MMP12 and Aurora kinase inhibitor syntheses requires separate Boc-protection and halogenation steps that the target compound already provides in a single entity .

MMP12 inhibitor Gamma-secretase modulator Aneurysm Alzheimer's disease Bioisostere

Purity and Scalability Differentiation: 98% HPLC Purity with Multi-Gram Availability for Lead Optimization

The target compound is commercially available at 98% purity (HPLC) from specialty chemical suppliers with cataloged quantities up to 25 g, supporting both milligram-scale screening library synthesis and gram-scale lead optimization campaigns . In comparison, the regioisomeric tert-butyl (4-bromo-5-methylisothiazol-3-yl)carbamate (CAS 174078-97-8) is listed at a standard purity of 95% with no explicit HPLC trace data provided in vendor specifications . The 98% purity specification for the target compound meets the QC threshold commonly required for intermediates entering structure-activity relationship (SAR) cycles in pharmaceutical development, where impurities ≥2% can confound biological assay interpretation. Additionally, the target compound is cataloged under multiple supplier SKUs (e.g., Leyan 1565685, AKSci 8777EX, MolCore), indicating multi-source availability that mitigates single-supplier procurement risk .

Compound procurement HPLC purity Scale-up Lead optimization CRO supply chain

Evidence-Backed Application Scenarios for tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate Procurement


MMP12 Inhibitor Lead Optimization via C5 Cross-Coupling Library Synthesis

Research teams developing MMP12 inhibitors for aneurysm and COPD indications can utilize the target compound as a direct precursor for parallel Suzuki-Miyaura library synthesis. The pre-installed C5‑Br handle enables diversification with diverse aryl/heteroaryl boronic acids without competing reactivity at the C4‑NHBoc group, as demonstrated in the established use of 5‑bromo‑3‑methylisothiazole in MMP12 bioisostere synthesis . Following cross-coupling, acidolytic Boc removal (TFA/DCM or HCl/dioxane) liberates the C4‑amine for subsequent amide coupling or reductive amination, yielding fully elaborated MMP12 inhibitor candidates in 2–3 steps from a single intermediate. This workflow collapses the traditional approach requiring sequential nitration, reduction, Boc‑protection, and halogenation of the isothiazole core.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Orthogonal Vectors

In PIM kinase and MET kinase inhibitor programs where isothiazole scaffolds have demonstrated significant inhibitory activity (Sanofi US 8,912,218 B2) [1], the target compound provides two orthogonal diversification vectors: C5 (via cross-coupling) and C4 (via Boc deprotection then amide/sulfonamide formation). The 98% purity specification ensures that biological assay results from fragment elaborations are not confounded by impurities exceeding 2%, which is particularly important when screening at concentrations above 10 µM where trace impurities can produce false-positive kinase inhibition readouts .

Gamma-Secretase Modulator Synthesis for Alzheimer's Disease Research

The gamma-secretase modulator application space, for which 5‑bromo‑3‑methylisothiazole is a validated synthetic entry point , benefits from the target compound's pre‑functionalized architecture. Medicinal chemistry teams can bypass the entire C4‑amination sequence (typically requiring nitration of the isothiazole ring followed by reduction and protection) by procuring the target compound directly. The estimated 2–3 working days saved per analog translates to approximately 2–4 additional compounds per chemist per month in a typical lead optimization setting, improving SAR iteration speed.

Multi-gram Scale-Up for Preclinical Candidate Manufacturing

When a lead series advances to preclinical candidate nomination, the target compound's availability in 10–25 g quantities from multiple suppliers supports initial scale-up without requiring a custom synthesis campaign. The multi-supplier sourcing (Leyan, AKSci, MolCore) provides procurement redundancy, allowing contract research organizations (CROs) and pharmaceutical companies to maintain supply continuity during the critical transition from hit-to-lead to lead optimization phases.

Quote Request

Request a Quote for tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.